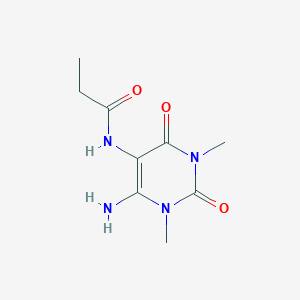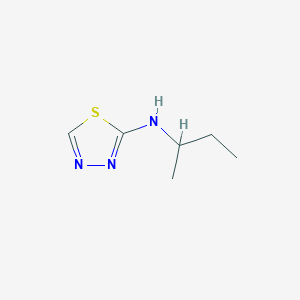
6-Amino-2-hydroxy-3-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-hydroxy-3-(trifluoromethyl)pyridine is an organic compound with the molecular formula C6H5F3N2O. It is a derivative of pyridine, characterized by the presence of an amino group at the 6th position, a hydroxyl group at the 2nd position, and a trifluoromethyl group at the 3rd position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-hydroxy-3-(trifluoromethyl)pyridine typically involves the following steps:
Starting Material: The synthesis often begins with 2-chloro-6-(trifluoromethyl)pyridine.
Substitution Reaction: The chlorine atom is substituted with an amino group using ammonia or an amine under high temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-2-hydroxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles or nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
6-Amino-2-hydroxy-3-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and pharmacological properties.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 6-Amino-2-hydroxy-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-(trifluoromethyl)pyridine: Similar structure but lacks the amino group.
6-Amino-2-hydroxy-4-(trifluoromethyl)pyridine: Similar structure with the trifluoromethyl group at the 4th position.
2-Amino-6-(trifluoromethyl)pyridine: Similar structure but lacks the hydroxyl group
Uniqueness
6-Amino-2-hydroxy-3-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. The presence of both amino and hydroxyl groups, along with the trifluoromethyl group, makes it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C6H5F3N2O |
|---|---|
Molekulargewicht |
178.11 g/mol |
IUPAC-Name |
6-amino-3-(trifluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)3-1-2-4(10)11-5(3)12/h1-2H,(H3,10,11,12) |
InChI-Schlüssel |
LBXAWZMEWDNLBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=C1)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




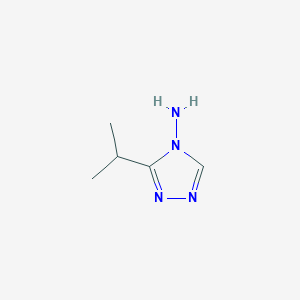
![2-(7-Amino-6-ethoxy-1H-pyrazolo[5,1-c][1,2,4]triazol-3-yl)ethanol](/img/structure/B13106800.png)

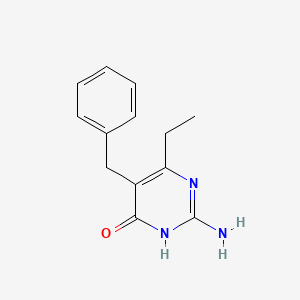
![2,7-dimethyl-3H-imidazo[4,5-e]benzotriazole](/img/structure/B13106828.png)
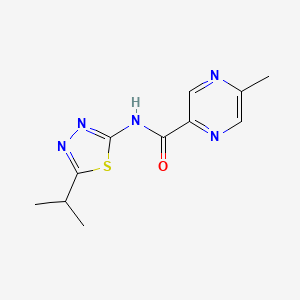
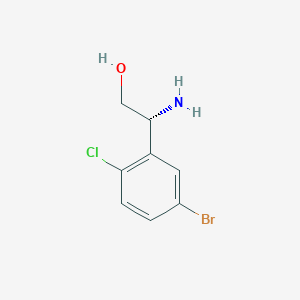
![5-[1,2,4]Triazol-1-yl-pyrrolidin-2-one](/img/structure/B13106859.png)
